

Phenethyl isobutyrate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenethyl isobutyrate*

Cat. No.: B089656

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **Phenethyl Isobutyrate**

Introduction

Phenethyl isobutyrate (CAS No. 103-48-0) is a carboxylic ester characterized by a pleasant fruity and floral aroma.^{[1][2]} It is a synthetic flavoring agent and fragrance ingredient found in various consumer products, including perfumes, cosmetics, and food items.^{[2][3]} In nature, it has been identified in peppermint oils, beer, and cider.^{[1][4]} This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **phenethyl isobutyrate** for researchers, scientists, and professionals in drug development.

Chemical Structure

Phenethyl isobutyrate is formally derived from the condensation of 2-phenylethanol and isobutyric acid.^{[5][6]} Its chemical structure consists of a phenethyl group attached to an isobutyrate moiety through an ester linkage. The IUPAC name for this compound is 2-phenylethyl 2-methylpropanoate.^[5]

Key Structural Features:

- Ester Functional Group: The central feature of the molecule is the ester group (-COO-), which is responsible for its characteristic fruity odor.

- **Phenyl Group:** The presence of a benzene ring (phenyl group) contributes to the aromatic nature of the compound.
- **Isobutyl Group:** The branched alkyl chain of the isobutyrate portion influences the molecule's physical properties, such as its solubility and boiling point.

To visualize the chemical structure, the following DOT script can be used to generate a 2D diagram:

Caption: 2D structure of **phenethyl isobutyrate**.

Physicochemical Properties

Phenethyl isobutyrate is a colorless to pale yellow liquid at room temperature.[2][4] It is characterized by a fruity, rosy odor with a bittersweet taste reminiscent of unripe plum, pineapple, and banana.[1] It is practically insoluble in water but soluble in alcohol and most non-volatile oils.[1][4]

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1][3]
Molecular Weight	192.25 g/mol	[1]
Boiling Point	250 °C (lit.)	[1][4]
Density	0.988 g/mL at 25 °C (lit.)	[1][4]
Refractive Index	n _{20/D} 1.4873 (lit.)	[1][4]
Flash Point	227 °F (108.3 °C)	[1]
Vapor Pressure	3.626 - 45 Pa at 25°C	[1]
Water Solubility	51-160 mg/L at 20-25°C	[1][4]
LogP	3.5 at 35°C	[1]

Experimental Protocols

Synthesis

Method 1: Esterification of Phenethyl Alcohol with Isobutyric Acid

The most common method for synthesizing **phenethyl isobutyrate** is through the Fischer esterification of phenethyl alcohol with isobutyric acid, typically in the presence of an acid catalyst.[\[2\]](#)[\[6\]](#)

Materials:

- Phenethyl alcohol
- Isobutyric acid
- Strong acid catalyst (e.g., sulfuric acid)
- Solvent (e.g., toluene for azeotropic removal of water)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Combine equimolar amounts of phenethyl alcohol and isobutyric acid in a round-bottom flask.
- Add a catalytic amount of sulfuric acid.
- Add a solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus.
- Reflux the mixture until the theoretical amount of water is collected.
- Cool the reaction mixture and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash again with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.

- Purify the resulting crude **phenethyl isobutyrate** by vacuum distillation.

Method 2: From Ethyl 2,2,4-trimethyl-3-ketopentanoate

An alternative synthesis involves the reaction of ethyl 2,2,4-trimethyl-3-ketopentanoate with phenylethyl alcohol.[\[7\]](#)

Materials:

- Ethyl 2,2,4-trimethyl-3-ketopentanoate
- Phenylethyl alcohol
- Sodium methylate (catalyst)

Procedure:

- Charge a distilling flask equipped with an agitator, a reflux-type packed distilling column, and a thermometer with approximately 1 mole of ethyl 2,2,4-trimethyl-3-ketopentanoate and 2 moles of phenylethyl alcohol.
- Add about 2% by weight of sodium methylate, based on the amount of the ketopentanoate.
- Heat the mixture under reflux.
- The progress of the reaction can be monitored by the distillation of ethanol.
- After the reaction is complete, the product, **phenethyl isobutyrate**, can be isolated and purified by vacuum distillation.[\[7\]](#)

The following diagram illustrates the general workflow for the esterification synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **phenethyl isobutyrate**.

Spectroscopic Analysis

The structure and purity of **phenethyl isobutyrate** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, the methine proton of the isobutyryl group, and the methyl protons would be expected.[8]
 - ^{13}C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.[9]
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band characteristic of the C=O stretching of the ester group is typically observed around 1730 cm^{-1} . Other bands corresponding to C-O stretching and the aromatic C-H and C=C bonds will also be present.[5]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **phenethyl isobutyrate** would show a molecular ion peak (M^+) at m/z 192, corresponding to its molecular weight. Common fragments would result from the cleavage of the ester bond. [5][10]

Applications

Phenethyl isobutyrate is widely utilized in several industries due to its favorable sensory properties and good solubility in oils.[2]

- Fragrance Industry: It is a common ingredient in perfumes and personal care products, where it imparts sweet, floral, and fruity notes.[2][3]

- Flavor Industry: It is used as a flavoring agent in a variety of food products, including beverages, ice cream, candy, and baked goods, to provide a fruity and honey-like taste.[1][2]
- Cosmetics: In cosmetic formulations, it can act as a skin-conditioning agent and fragrance enhancer in lotions and creams.[2][3]
- Pharmaceuticals: It has been explored for potential use in pharmaceutical formulations as an excipient to mask unpleasant odors of active ingredients.[2]

Safety and Handling

Phenethyl isobutyrate is considered to have low toxicity. The oral LD50 in rats is reported to be 5200 mg/kg.[4][11] It is a combustible liquid and should be stored in a cool, dry, and well-ventilated place away from heat and open flames.[11][12] When handling, it is recommended to use personal protective equipment such as gloves and safety goggles to avoid contact with skin and eyes.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenethyl isobutyrate | 103-48-0 [chemicalbook.com]
- 2. Phenyl Ethyl Isobutyrate (103-48-0) | Supplier & Exporter [chemicalbull.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Phenethyl isobutyrate | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 8. Phenethyl isobutyrate(103-48-0) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. The Good Scents Company safety data sheet for phenethyl isobutyrate [thegoodsentscompany.com]
- To cite this document: BenchChem. [Phenethyl isobutyrate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089656#phenethyl-isobutyrate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com